![molecular formula C17H22N2O4 B13681820 tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13681820.png)
tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional shape. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient method includes the following steps :
Dianion Alkylation and Cyclization: The process begins with the alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation.
Final Product: The target compound is obtained in an overall yield of 35% over eight steps without the need for chromatographic purification.
Chemical Reactions Analysis
tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reductive desulfurization is a common reaction, often using Raney Nickel as a catalyst.
Scientific Research Applications
tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into various receptor sites, potentially inhibiting or activating biological pathways. This interaction can lead to effects such as hormone secretion modulation or neurotransmitter inhibition .
Comparison with Similar Compounds
tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindoles:
Spiro[indoline-3,2’-quinazoline]-2,4’(3’H)-dione: This compound has a similar spirocyclic structure but differs in its biological activity and applications.
Spirotryprostatin A and B: These compounds show microtubule assembly inhibition, highlighting the diverse biological activities of spirocyclic oxindoles.
The uniqueness of tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific structure and the range of biological activities it can exhibit.
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-9-7-17(8-10-19)13-11(18-14(17)21)5-4-6-12(13)20/h4-6,20H,7-10H2,1-3H3,(H,18,21) |
InChI Key |
XRJFLLBOLVHHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3O)NC2=O |
Origin of Product |
United States |
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